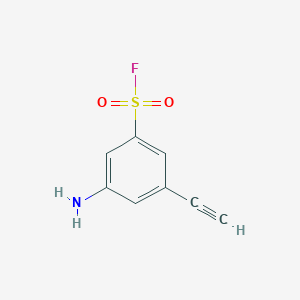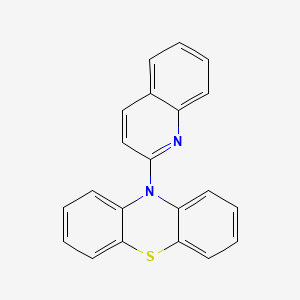
10H-Phenothiazine, 10-(2-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 10-(2-quinolinyl)-: is a heterocyclic compound that combines the structural features of phenothiazine and quinolineThe molecular formula of 10H-Phenothiazine, 10-(2-quinolinyl)- is C21H14N2S, and it has a molecular weight of 326.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(2-quinolinyl)- typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the phenothiazine core . The reaction conditions often involve the use of solvents such as ethanol and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 10H-Phenothiazine, 10-(2-quinolinyl)- may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 10H-Phenothiazine, 10-(2-quinolinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur and nitrogen atoms in the phenothiazine core, which can participate in electron transfer processes .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) under mild conditions.
Major Products: The major products formed from these reactions include various substituted phenothiazines, sulfones, and other derivatives that exhibit unique chemical and physical properties .
Scientific Research Applications
Chemistry: In chemistry, 10H-Phenothiazine, 10-(2-quinolinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for easy functionalization, making it valuable in the development of new materials and catalysts .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays .
Medicine: In medicine, derivatives of 10H-Phenothiazine, 10-(2-quinolinyl)- have been investigated for their therapeutic properties, including anticancer and antimicrobial activities. These compounds have shown promise in preclinical studies and are being explored for potential drug development .
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-(2-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
10H-Phenothiazine: A parent compound with a simpler structure, used in various chemical and pharmaceutical applications.
10-(4-Biphenylyl)phenothiazine: A derivative with a biphenyl group, known for its photophysical properties.
10-(2-Methyl-allyl)-10H-phenothiazine: A derivative with an allyl group, used in organic synthesis.
Uniqueness: 10H-Phenothiazine, 10-(2-quinolinyl)- stands out due to the presence of the quinoline moiety, which enhances its chemical reactivity and biological activity. This unique structure allows for a broader range of applications compared to other phenothiazine derivatives .
Properties
CAS No. |
89480-04-6 |
|---|---|
Molecular Formula |
C21H14N2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
10-quinolin-2-ylphenothiazine |
InChI |
InChI=1S/C21H14N2S/c1-2-8-16-15(7-1)13-14-21(22-16)23-17-9-3-5-11-19(17)24-20-12-6-4-10-18(20)23/h1-14H |
InChI Key |
SLFWORKAOZBCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)



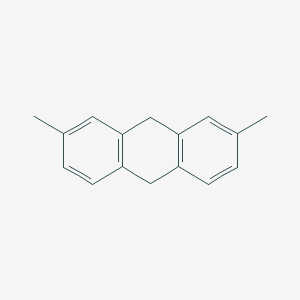
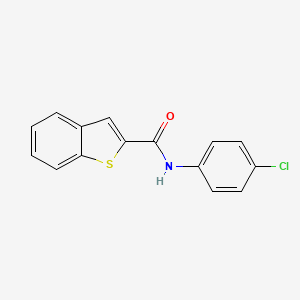
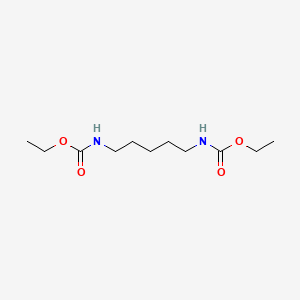

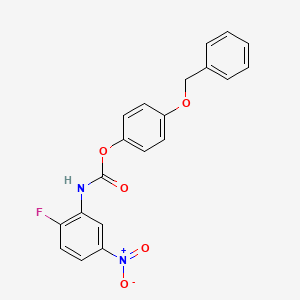
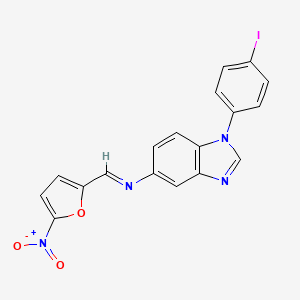
![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)


